molecular formula C7H6N2O2S B1365128 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 35265-81-7

7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1365128
CAS No.: 35265-81-7
M. Wt: 182.2 g/mol
InChI Key: XFXGDEBYBPGDLF-UHFFFAOYSA-N
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Description

7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyrimidine ring

Scientific Research Applications

7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of methyl 3-amino-4-methylthiophene-2-carboxylate with appropriate reagents under controlled conditions. One method involves heating methyl 3-amino-4-methylthiophene-2-carboxylate with phosphorus oxychloride to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings.

Mechanism of Action

The mechanism of action of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural configuration, which combines a thiophene ring with a pyrimidine ring. This fusion creates a distinct electronic environment and steric properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-3-2-12-5-4(3)8-7(11)9-6(5)10/h2H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXGDEBYBPGDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438510
Record name 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35265-81-7
Record name 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 3-amino-4-methylthiophene-2-carboxylate IX (100 g, 0.584 mol) and acetic acid (750 mL, 13.1 mol) were stirred for 5 min to obtain a clear solution. A solution of potassium cyanate (56.8 g, 0.70 mol) in water (120 mL) was slowly added over 20 min, and the mixture was stirred for 1.5 h. Additional potassium cyanate (56.8 g, 0.70 mol) in water (120 mL) was slowly added over 20 min and the mixture was stirred for 2 h. Water (600 mL) was added and the mixture was cooled to 10° C. and stirred for 2 h. The solid was collected by filtration and washed with cold water (250 mL). The solid was then stirred for 12 h in a solution of sodium hydroxide (79.4 g, 1.99 mol) in water (1.4 L). The pH was adjusted to 6-7 by slow addition of aqueous concentrated hydrochloric acid solution (35 wt %, 110 mL) and was then stirred for 5 min. The resulting solid was collected by filtration, washed with water (2×250 mL) and dried under reduced pressure at 50° C. for 24 h to afford 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione VIII as an off-white solid (89.6 g, 84% yield). 1H NMR (500 MHz, DMSO-d6) δ 7.68 (s, 1H), 2.20 (s, 3H); LCMS (ESI pos) m/z [M+H] 183.
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
56.8 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
potassium cyanate
Quantity
56.8 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
79.4 g
Type
reactant
Reaction Step Five
Name
Quantity
1.4 L
Type
solvent
Reaction Step Five
Quantity
110 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl-3-amino-4-methylthiophene-2-carboxylate (530 mg, 3.1 mmol) in acetic acid (15.5 mL) and water (1.6 mL) was added a solution of potassium cyanate (754 mg, 9.3 mmol) dissolved in water (2.5 mL) dropwise via syringe. The reaction was stirred at room temperature for 15 h, upon completion of the reaction; the reaction mixture was concentrated to 75% and filtered off white solid. To the solid was added 6% aqueous sodium hydroxide (16 mL) and refluxed for 2 h. After cooling to room temperature, the solution was acidified using 12N HCl to pH=6. The resultant precipitate was filtered, washed with water and dried in vacuum oven overnight to give 403 mg (71%) of the title compound as a white solid which was used without any further purification:
Quantity
530 mg
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
754 mg
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Yield
71%

Synthesis routes and methods III

Procedure details

To 25.0 g (146 mmol) of methyl 3-amino-4-methylthiophene-2-carboxylate was added 43.5 g (730 mmol) of urea, and the resulting mixture was heated at 200° C. for 1.5 hours. The mixture was allowed to resume room temperature, and DMF (400 ml) was added thereto, followed by heating under reflux for one hour. After completion of the reaction, ice water was added to the reaction mixture, and crystals thus precipitated were filtered to give 23.0 g (yield: 93.7%) of the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
43.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
93.7%

Synthesis routes and methods IV

Procedure details

Trichloroacetyl isocyanate (2.0 g) was added to a solution of methyl 3-amino-4-methylthiophene-2-carboxylate (1.3 g) in acetonitrile (10 mL) and the resulting mixture was stirred for 15 minutes. The solid, which crashed out, was collected by filtration and suspended in methanol (5 mL), a solution of ammonia in methanol (7 M, 5 mL) was then added and the resulting mixture was heated at 70° C. for 15 minutes. The reaction mixture was cooled, the solid formed was collected by filtration, dried under reduced pressure to give 0.8 g of 7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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